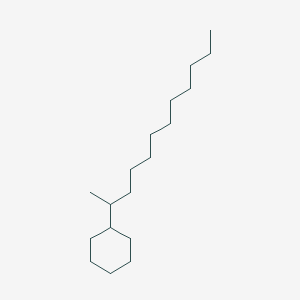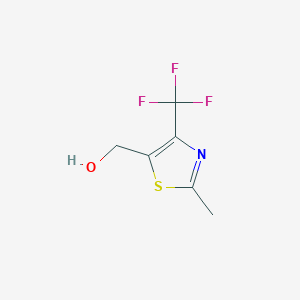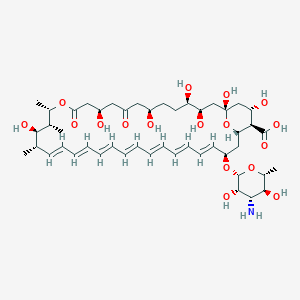
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-, also known as PBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBP is a cyclic lactam that is structurally similar to other compounds such as amphetamines and cathinones. It is known to have psychoactive effects and has been used as a precursor in the synthesis of designer drugs. However, in recent years, PBP has gained attention for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is not fully understood, but it is believed to act as a modulator of the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have various biochemical and physiological effects. In animal studies, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase locomotor activity and induce hyperthermia. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have anxiolytic and antidepressant effects in animal models. However, the full extent of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body is not fully understood, and further research is needed to fully elucidate its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its availability and ease of synthesis. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is readily available for research purposes, and its synthesis is relatively simple. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure also makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
However, one of the limitations of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its potential for abuse. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has psychoactive effects and has been used as a precursor in the synthesis of designer drugs. Researchers must take precautions to ensure that 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is used solely for scientific research purposes and not for illicit purposes.
Orientations Futures
There are several future directions for research on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-. One potential direction is the development of new compounds based on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- could serve as a scaffold for the development of new drugs with potential therapeutic applications.
Another potential direction is the further elucidation of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s modulatory effects on the dopamine system make it an attractive target for the development of new treatments for neurological disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications. Further research is needed to fully elucidate 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body and its potential applications in scientific research.
Méthodes De Synthèse
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- can be synthesized using various methods, including the reduction of 1-(4-bromobenzyl) pyrrolidin-2-one and the reaction of 1-(4-chlorobenzyl) pyrrolidin-2-one with piperidine. The synthesis of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is relatively simple, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
In pharmacology, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use as a tool in drug discovery, as it can be used to screen compounds for their affinity to various receptors.
In medicinal chemistry, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a scaffold for the development of new drugs. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
14053-07-7 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-[(4-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-4-3-11-17(15)12-13-5-7-14(8-6-13)16-9-1-2-10-16/h5-8H,1-4,9-12H2 |
Clé InChI |
SPRFNYJIQJCXOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O |
Autres numéros CAS |
14053-07-7 |
Synonymes |
1-(p-Pyrrolizinobenzyl)-2-pyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
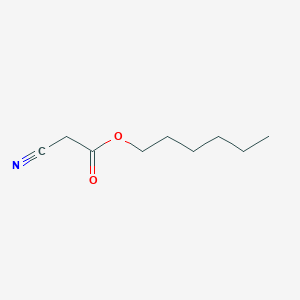
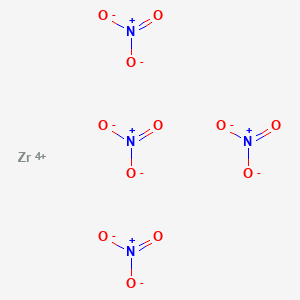

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
